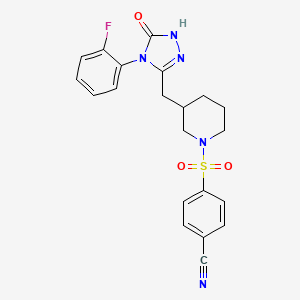
4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C22H23FN4O3S, with a molecular weight of approximately 431.51 g/mol. The structure features a triazole ring, a piperidine moiety, and a sulfonyl group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| Molecular Weight | 431.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antibacterial Activity
Research has indicated that compounds containing triazole and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL for some derivatives .
Case Study:
In a study evaluating the antibacterial efficacy of triazole derivatives, it was found that compounds with bulky hydrophobic groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the structural components of our target compound may confer similar properties .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The target compound's structural features suggest it may inhibit fungal growth by interfering with ergosterol biosynthesis, similar to established antifungal agents like fluconazole .
Data Table: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 10 |
| Triazole Derivative B | Aspergillus niger | 15 |
| Target Compound | Candida albicans | TBD |
Anticancer Activity
Preliminary studies have indicated that triazole-based compounds may possess anticancer properties. In vitro evaluations against various cancer cell lines have shown moderate cytotoxic effects. For example, one study demonstrated that triazole derivatives exhibited inhibition growth percentages (IGP) of up to 23% against breast cancer cell lines at concentrations of 10 µM .
Case Study:
A compound structurally similar to the target was screened against the NCI-60 panel of human tumor cell lines. The results indicated selective cytotoxicity towards certain cancer types, suggesting a potential for further development as an anticancer agent .
Properties
IUPAC Name |
4-[3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-18-5-1-2-6-19(18)27-20(24-25-21(27)28)12-16-4-3-11-26(14-16)31(29,30)17-9-7-15(13-23)8-10-17/h1-2,5-10,16H,3-4,11-12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMCCUHLYILKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














